3-(methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride
Description
3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a methanesulfonylmethyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.
Properties
CAS No. |
2703774-86-9 |
|---|---|
Molecular Formula |
C7H16ClNO2S |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride typically involves the reaction of 3-methylpyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding 3-methylpyrrolidine.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 3-Methylpyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyrrolidine: Lacks the methanesulfonylmethyl group, making it less reactive in certain chemical reactions.
N-Methanesulfonylpyrrolidine: Similar structure but without the methyl group on the pyrrolidine ring.
Methanesulfonylmethylamine: Contains the methanesulfonylmethyl group but lacks the pyrrolidine ring.
Uniqueness
3-(Methanesulfonylmethyl)-3-methylpyrrolidine hydrochloride is unique due to the presence of both the methanesulfonylmethyl group and the methyl group on the pyrrolidine ring. This combination of functional groups provides distinct reactivity and makes the compound valuable in various synthetic and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
